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Compound of Interest

Compound Name:
2-allyl-4-(4-

morpholinylcarbonyl)phenol

Cat. No.: B5739960

Get Quote

Executive Summary: The Morpholine Auxochrome
In medicinal chemistry, the morpholine ring is a privileged pharmacophore, often introduced to

modulate lipophilicity (logP) and metabolic stability. When substituted onto a phenol core, it

alters the electronic landscape of the aromatic system, creating distinct UV-Vis absorption

signatures.

This guide distinguishes between the two critical structural classes of morpholine-substituted

phenols:

Directly Conjugated (p-Morpholinophenol): The nitrogen lone pair participates directly in the

aromatic

-system.

Insulated Mannich Bases (o-Morpholinomethylphenol): The nitrogen is separated by a

methylene bridge, limiting resonance but enabling intramolecular hydrogen bonding.
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Understanding these spectral differences is vital for purity analysis, pKa determination, and

tracking metabolic cleavage.

Mechanistic Basis of Spectral Shifts[1]
The UV-Vis spectrum of phenol is dominated by the secondary band (benzenoid band) at

nm (

M

cm

), arising from

transitions. Substituents modify this via Mesomeric (+M) and Inductive (+I) effects.

Electronic Resonance Pathways
The following diagram illustrates why p-morpholinophenol exhibits a significant bathochromic

(red) shift compared to the insulated Mannich base.
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N-Lone Pair Donation
(+M Effect)
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Caption: Comparative electronic effects. The direct attachment (blue) allows resonance

delocalization, lowering the HOMO-LUMO gap. The insulated attachment (green) relies on H-

bonding and weak inductive effects.
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Comparative Spectral Data
The following data aggregates experimental values for neutral aqueous/alcoholic solutions.

Note the dramatic difference in

caused by the methylene "insulator" in the Mannich base.

Compound
Class

Representative
Structure (Neutral)

(M

cm

)

Key Spectral
Feature

Reference Phenol 270 nm ~1,450
Sharp benzenoid

band.

Direct

Conjugation

4-

Morpholinopheno

l

295 - 305 nm ~3,500 - 5,000

Broad, red-

shifted band due

to

interaction

between N and

ring.

Mannich Base

2-

(Morpholinometh

yl)phenol

274 - 278 nm ~2,100

Slight red shift;

often shows

hyperchromicity

(intensity

increase) vs

phenol.

Electron

Withdrawing

4-Nitrophenol

(Comparison)
317 nm ~10,000

Strong charge

transfer band

(yellow color).
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Critical Insight: If your "morpholine phenol" sample absorbs strongly >300 nm but is supposed

to be a Mannich base (insulated), suspect oxidation to a quinone-methide species or

contamination with conjugated byproducts.

Solvatochromism and pH Sensitivity (Self-Validating
Protocol)
These compounds act as molecular logic gates. Their spectra switch states based on solvent

pH, providing a self-validating mechanism for your analysis.

The pH Switch
Acidic Conditions (pH < 5): The morpholine nitrogen protonates (

).

Effect: In 4-morpholinophenol, the lone pair is locked up. The +M effect vanishes. The

spectrum blue shifts (hypsochromic) back toward unsubstituted phenol (~270 nm).

Basic Conditions (pH > 11): The phenolic hydroxyl deprotonates (

).

Effect: Formation of the phenolate anion pushes electron density into the ring. Both

species typically show a red shift and hyperchromic effect.

Experimental Workflow: pH-Dependent Profiling
Use this protocol to characterize unknown morpholine-phenol derivatives.
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Sample Preparation
100 µM in Methanol

Split into 3 Aliquots

Aliquot A: Acidic
Add 10µL 1M HCl

(Protonates N)

Aliquot B: Neutral
Buffer pH 7.0
(Native State)

Aliquot C: Basic
Add 10µL 1M NaOH

(Ionizes Phenol)

Scan 200-400 nm

Compare Shifts:
Acid vs Neutral = N-effect

Base vs Neutral = OH-effect

Click to download full resolution via product page

Caption: Differential pH scanning protocol. This workflow isolates the spectral contribution of

the morpholine nitrogen versus the phenolic oxygen.

Detailed Experimental Protocol
Reagents and Equipment[1][2][3][4]

Solvent: HPLC-grade Methanol or Acetonitrile (cutoff <200 nm). Avoid Acetone (absorbs at

330 nm).

Buffers: Phosphate buffer (pH 7.0), 0.1 M HCl, 0.1 M NaOH.
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Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-

1800) with 1 cm quartz cuvettes.

Step-by-Step Methodology
Baseline Correction: Fill both sample and reference cuvettes with pure solvent. Run a

baseline correction (200–500 nm).

Stock Preparation: Weigh 10 mg of the morpholine-substituted phenol. Dissolve in 10 mL

methanol to create a 1 mg/mL stock.

Dilution: Dilute the stock 1:100 with the target solvent/buffer to achieve a final concentration

of ~10-50 µg/mL. Note: Absorbance at

should be between 0.5 and 1.0 AU for linearity.

Acquisition:

Scan Rate: Medium (approx. 200-400 nm/min).

Data Interval: 1 nm.

Validation (The "Acid Test"): Add 1 drop of HCl to the cuvette.

If 4-morpholinophenol: The peak at 300 nm should disappear and reappear at ~270 nm.

If 2-(morpholinomethyl)phenol: The peak at 275 nm will shift minimally, but absorbance

intensity may decrease slightly due to loss of intramolecular H-bonding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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